Cis-11,14,17-Eicosatrienoic acid methyl ester, also known as methyl 11(Z),14(Z),17(Z)-eicosatrienoate, is a polyunsaturated fatty acid methyl ester characterized by its long carbon chain comprising 21 carbon atoms and three double bonds. Its molecular formula is with a molecular weight of approximately 320.51 g/mol. This compound is notable for its unique structure, which includes cis-configured double bonds at the 11th, 14th, and 17th positions of the eicosatrienoic acid backbone .
Currently, there is no scientific research available on the mechanism of action of MIT.
Information on the safety hazards of MIT is limited. However, similar FAMEs are generally considered non-toxic but may be flammable due to the hydrocarbon chain [].
Methyl icosa-11,14,17-trienoate (also known as methyl 11,14,17-eicosatrienoate) belongs to a class of fatty acids called eicosatrienoic acids (ETAs). Research suggests that it might serve as a potential biomarker for certain health conditions. Studies have shown altered levels of ETAs, including methyl icosa-11,14,17-trienoate, in individuals with neurodegenerative diseases like Alzheimer's disease and Parkinson's disease []. Additionally, research is ongoing to explore its potential as a biomarker for cancers like prostate cancer and cardiovascular diseases [, ].
Scientific research is investigating the role of methyl icosa-11,14,17-trienoate in various cellular processes. Studies suggest its involvement in inflammation, cell signaling, and immune function []. Additionally, research is exploring its potential impact on neuroplasticity, which is the brain's ability to adapt and form new connections [].
The chemical behavior of cis-11,14,17-eicosatrienoic acid methyl ester is influenced by its functional groups. It can undergo various reactions typical of fatty acids and esters, including:
These reactions are significant in both synthetic organic chemistry and biochemistry for modifying lipid structures .
Cis-11,14,17-eicosatrienoic acid methyl ester exhibits various biological activities. It has been studied for its potential roles in:
The specific mechanisms underlying these activities are still under investigation, but they highlight the compound's potential in nutritional and therapeutic applications .
Cis-11,14,17-eicosatrienoic acid methyl ester can be synthesized through several methods:
Each method varies in efficiency and yield, depending on the starting materials and conditions used .
The applications of cis-11,14,17-eicosatrienoic acid methyl ester span various fields:
Its unique structure makes it valuable in formulations requiring specific fatty acid profiles .
Research into the interactions of cis-11,14,17-eicosatrienoic acid methyl ester with biological systems is ongoing. Preliminary studies indicate potential interactions with:
Further studies are needed to elucidate these interactions fully and their implications for health .
Cis-11,14,17-eicosatrienoic acid methyl ester shares structural similarities with several other polyunsaturated fatty acids. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Number of Double Bonds | Unique Features |
---|---|---|---|
Cis-11,14,17-Eicosatrienoic Acid Methyl Ester | C21H36O2 | 3 | Contains cis-configured double bonds at specific positions |
Arachidonic Acid | C20H32O2 | 4 | More double bonds; involved in inflammatory processes |
Docosahexaenoic Acid | C22H36O2 | 6 | Longer chain; significant role in brain health |
Linoleic Acid | C18H32O2 | 2 | Shorter chain; essential fatty acid |
Cis-11,14,17-eicosatrienoic acid methyl ester is unique due to its specific arrangement of double bonds and its relatively long carbon chain compared to other similar compounds. This structural specificity may contribute to its distinct biological activities and applications .
cis-11,14,17-Eicosatrienoic acid methyl ester represents a significant long-chain fatty acid methyl ester with three methylene-interrupted cis double bonds positioned at carbons 11, 14, and 17. This omega-3 fatty acid derivative possesses distinctive physicochemical properties that reflect its molecular structure, featuring both hydrophobic alkyl chains and a polar ester functional group. The compound demonstrates characteristic properties typical of polyunsaturated fatty acid methyl esters, including specific thermal behavior, solubility patterns, and stability characteristics that are crucial for understanding its applications and handling requirements.
cis-11,14,17-Eicosatrienoic acid methyl ester exists as a liquid at standard temperature and pressure conditions [1] [2] [3]. The compound exhibits a colorless to light yellow appearance when pure, which is characteristic of unsaturated fatty acid methyl esters [4]. The liquid state at ambient conditions is attributed to the presence of three cis double bonds within the carbon chain, which introduces molecular flexibility and prevents efficient crystal packing that would otherwise result in a solid state. Commercial preparations typically maintain greater than 98% purity and are supplied as neat liquids [2].
The physical state remains stable under normal laboratory conditions, though the compound requires careful handling due to its susceptibility to oxidation. The liquid nature facilitates various analytical procedures, including gas chromatographic analysis and spectroscopic characterization. The appearance can serve as an initial quality indicator, as significant color changes may suggest oxidative degradation or the presence of impurities.
The density of cis-11,14,17-eicosatrienoic acid methyl ester has been consistently reported as 0.891±0.06 g/cm³ [5] [3] [6]. This value falls within the typical range for long-chain fatty acid methyl esters and reflects the molecular structure containing 21 carbon atoms with three double bonds. The relatively low density compared to water (1.0 g/cm³) confirms the hydrophobic nature of the compound and its tendency to form separate phases in aqueous systems.
The refractive index of 1.475 provides valuable information about the compound's optical properties and molecular structure [5] [3] [6]. This measurement, typically determined at the sodium D-line (589.3 nm) at 20°C, is consistent with values expected for unsaturated fatty acid methyl esters. The refractive index can be used for quality control purposes and compound identification, as it is sensitive to molecular composition and purity. The specific value of 1.475 reflects the contribution of the three double bonds to the overall electron density and polarizability of the molecule.
The predicted boiling point of cis-11,14,17-eicosatrienoic acid methyl ester is 398.6±11.0°C [5] [3] [6]. This relatively high boiling point is characteristic of long-chain fatty acid esters and reflects the significant intermolecular van der Waals forces present between molecules. The prediction uncertainty of ±11.0°C acknowledges the computational nature of this determination and the potential variations based on the specific calculation methods employed.
Advanced thermodynamic modeling using Joback group contribution methods predicts a higher boiling point of 495.5°C (768.65 K) [7]. This discrepancy illustrates the challenges in accurately predicting boiling points for complex polyunsaturated compounds, where different computational approaches may yield varying results. The actual experimental determination of the boiling point would require careful consideration of thermal decomposition, as fatty acid methyl esters are known to undergo degradation at elevated temperatures.
The melting point, predicted through thermodynamic calculations, is estimated at 110.2°C (383.35 K) [7]. However, this prediction may not reflect the actual melting behavior, as the compound exists as a liquid at room temperature. The presence of three cis double bonds significantly disrupts crystal packing, likely preventing crystallization under normal conditions and resulting in a glass transition rather than a distinct melting point.
The flash point of cis-11,14,17-eicosatrienoic acid methyl ester is reported as 95.7°C [5] [3] [6]. This property is crucial for safety considerations during storage, handling, and processing operations. The relatively high flash point indicates that the compound poses minimal fire hazard under normal ambient conditions but requires appropriate precautions when heated above this temperature. The flash point value is consistent with other long-chain fatty acid methyl esters and reflects the low volatility of the compound.
The vapor pressure at 25°C is extremely low at 1.46×10⁻⁶ mmHg [5] [3]. This minimal vapor pressure confirms the low volatility of the compound and indicates that evaporation losses will be negligible under normal storage conditions. The low vapor pressure also suggests minimal risk of inhalation exposure during routine handling. This property is particularly important for environmental fate considerations, as the compound is unlikely to partition significantly into the vapor phase under ambient conditions.
The combination of high flash point and low vapor pressure indicates that cis-11,14,17-eicosatrienoic acid methyl ester is relatively safe to handle from a fire and explosion perspective, though appropriate laboratory safety protocols should always be followed.
cis-11,14,17-Eicosatrienoic acid methyl ester demonstrates excellent solubility in organic solvents, with complete dissolution at 100 mg/ml in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol [4]. This high solubility in polar aprotic solvents like DMF and DMSO reflects the compound's ability to interact through dipole-dipole interactions with these solvents while maintaining solvation of the hydrophobic alkyl chain. The excellent solubility in ethanol indicates favorable interactions with polar protic solvents, making it suitable for various analytical and preparative procedures.
In aqueous systems, the compound shows dramatically reduced solubility. In phosphate buffered saline at pH 7.2, solubility is limited to only 0.15 mg/ml [4]. This poor aqueous solubility is expected given the predominantly hydrophobic nature of the long alkyl chain. In 0.15 M Tris-HCl buffer at pH 8.5, solubility slightly improves to 1 mg/ml [4], possibly due to the higher ionic strength and pH of the buffer system, though the solubility remains quite limited.
The solubility pattern clearly demonstrates the amphiphilic nature of the compound, with the polar ester group providing some water interaction capability while the large hydrophobic portion dominates the overall solubility behavior. This solubility profile has important implications for formulation and application considerations.
The octanol-water partition coefficient (LogP) for cis-11,14,17-eicosatrienoic acid methyl ester is 6.529 [7]. This high value indicates extremely strong partitioning into the organic phase, reflecting the predominantly lipophilic character of the molecule. The LogP value is consistent with the molecular structure, which contains a 20-carbon fatty acid chain with three double bonds, modified by methyl esterification.
This high partition coefficient has several important implications. From a biological perspective, it suggests high membrane permeability and potential for bioaccumulation in lipid-rich tissues. From an environmental standpoint, the compound would be expected to partition strongly into organic matter and sediments rather than remaining in aqueous phases. For analytical chemistry applications, the high LogP facilitates extraction into organic solvents and separation from aqueous matrices.
The partition coefficient also provides insight into the compound's behavior in biphasic systems, where it will preferentially accumulate in organic phases. This property is exploited in analytical procedures where heptane extraction is used to isolate fatty acid methyl esters from aqueous reaction mixtures [8].
The oxidative stability of cis-11,14,17-eicosatrienoic acid methyl ester is significantly compromised by its high degree of unsaturation. Research on fatty acid methyl esters with similar unsaturation patterns indicates that compounds containing three or more double bonds are particularly susceptible to autoxidation [9] [10]. The presence of methylene-interrupted double bonds creates bis-allylic positions that are highly reactive toward oxidation, with relative oxidation rates for oleic:linoleic:linolenic acid esters reported as 1:41:98 [11].
Under accelerated oxidation conditions (110°C), fatty acid methyl esters with high unsaturation typically show induction periods of only a few hours [11]. The compound's oxidative stability can be significantly improved through the addition of antioxidants such as butylated hydroxyanisole (BHA) or butylated hydroxytoluene (BHT) at concentrations of 400 ppm, along with synergists like citric acid [9]. However, even with antioxidant protection, storage stability is generally limited to approximately two months under optimal conditions [11].
The mechanism of autoxidation involves radical chain reactions initiated at the bis-allylic positions, leading to the formation of hydroperoxides and subsequent secondary oxidation products. Temperature plays a critical role, with oxidation rates increasing exponentially above 80°C, where monomolecular decomposition pathways become dominant [10].
Thermal stability analysis of fatty acid methyl esters reveals that cis-11,14,17-eicosatrienoic acid methyl ester begins to show thermal decomposition at relatively moderate temperatures. General studies on fatty acid methyl esters indicate initial thermal effects beginning around 84°C to 125°C, followed by main decomposition processes in the range of 105°C to 215°C [12] [13]. For polyunsaturated fatty acid methyl esters specifically, thermal decomposition becomes significant at temperatures above 300°C under supercritical conditions [14].
The compound shows mass losses of 5% or greater when heated to temperatures above 140°C, with complete degradation occurring between 200°C and 300°C [15]. The thermal decomposition process is characterized by multiple stages, with differential thermal analysis showing exothermic peaks in the range of 126.5°C to 187°C [12] [13]. These thermal events correspond to various decomposition pathways, including ester bond cleavage, double bond isomerization, and formation of volatile decomposition products.
The thermal instability is enhanced by the presence of multiple double bonds, which provide sites for thermal-induced reactions including cyclization, polymerization, and fragmentation. Under controlled conditions, the compound can withstand moderate heating, but prolonged exposure to elevated temperatures should be avoided to prevent degradation.